Daclatasvir SRSR Isomer-d3
Description
Daclatasvir SRSR Isomer-d3 is a deuterium-labeled stereoisomer of Daclatasvir, a direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS5A protein. The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard (IS) in mass spectrometry-based pharmacokinetic and bioanalytical studies . Its molecular formula is C₄₀H₄₇D₃N₈O₆, with a molecular weight of 741.91 g/mol (calculated by adding 3.018 g/mol to the base compound’s weight of 738.89 g/mol) . This isotopically labeled isomer is critical for distinguishing between endogenous Daclatasvir and its analogs during quantitative analysis, ensuring precision in drug monitoring and impurity profiling .
Properties
Molecular Formula |
C₄₀H₄₇D₃N₈O₆ |
|---|---|
Molecular Weight |
741.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Superior Assay Precision: The use of this compound as an IS reduced interpatient variability in response ratios by 18% compared to non-deuterated analogs, aligning with CLSI guidelines for bioanalytical method validation .
Impurity Control : SRRS and RRSS isomers were detected at 0.08–0.12% in commercial batches of Daclatasvir dihydrochloride, well below regulatory limits .
Thermodynamic Stability : MD simulations confirmed that the SRSR configuration maintains stable binding with HCV RNA, unlike other isomers that dissociate rapidly .
Q & A
Q. What analytical methods are recommended for quantifying Daclatasvir SRSR Isomer-d3 in pharmaceutical formulations?
A validated HPLC method is commonly employed, with a retention time of ~2.33 minutes for Daclatasvir and recovery rates ranging from 99.71% to 100.86% in tablet formulations. This method ensures rapid routine analysis (<3 minutes per run) and stability-indicating properties, making it suitable for pharmacokinetic studies . For deuterated isomers like SRSR Isomer-d3, mass spectrometry (LC-MS/MS) is often paired with HPLC to enhance specificity due to isotopic labeling.
Q. How should researchers design studies to assess drug-drug interactions (DDIs) involving CYP3A4 inducers/inhibitors?
Dose adjustments for Daclatasvir are critical when co-administered with CYP3A4 modulators. For example:
- With efavirenz (CYP3A4 inducer) : Increase Daclatasvir dose to 90 mg (vs. standard 60 mg) based on pharmacokinetic modeling showing a 40% exposure reduction .
- With ritonavir-boosted protease inhibitors (CYP3A4 inhibitors) : Maintain full dose (60 mg), as early studies suggesting dose reductions were later disproven .
Methodology involves phase 1 trials in healthy volunteers, using nonlinear mixed-effects modeling (NONMEM) to simulate exposure-response relationships.
Q. What are the key pharmacokinetic parameters influencing Daclatasvir dosing in heterogeneous populations?
Baseline variables such as age, BMI, and hematocrit significantly predict plasma concentrations at 2 weeks, while pharmacogenetic factors (e.g., ABCB1 11131CC and HNF4a CG/GG genotypes) affect long-term exposure. Researchers should incorporate these variables into multivariate regression models during trial design .
Advanced Research Questions
Q. How can mathematical models estimate active tissue concentrations of this compound in vivo?
A pharmacokinetic/pharmacodynamic (PK/PD) model integrating viral dynamics and clinical data estimates that active tissue concentrations are ~9% of plasma levels (95% CI: 1–29%). This model uses nonlinear regression to correlate virologic response with tissue penetration, critical for optimizing dosing in hepatitis C virus (HCV) eradication . Researchers should validate these models using biopsy-derived tissue samples or microdialysis in preclinical studies.
Q. Does Daclatasvir exhibit antiviral activity against non-HCV viruses, such as SARS-CoV-2?
In vitro studies show Daclatasvir inhibits SARS-CoV-2 replication with EC50 values of 0.6–1.1 μM in pneumocytes. The mechanism involves targeting viral RNA secondary structures and RdRp activity, demonstrated via molecular docking (PDB: 7BV2, 6XRZ) and melting curve assays. Synergy with sofosbuvir suggests dual antiviral pathways, though clinical relevance requires confirmation in human trials .
Q. What role do pharmacogenetics play in Daclatasvir resistance and efficacy?
ABCB1 (P-gp transporter) polymorphisms influence drug efflux, altering intracellular concentrations. For example, the ABCB1 11131CC genotype correlates with reduced plasma exposure, necessitating genotype-stratified dosing in clinical trials. Researchers should use genome-wide association studies (GWAS) to identify novel variants and validate findings in ethnically diverse cohorts .
Q. How do population pharmacokinetic models address variability in Daclatasvir exposure?
Population PK models from phase 2/3 trials incorporate covariates like renal/hepatic function and drug interactions. For instance, a 40% exposure increase observed with CYP3A4 inhibitors remains within the safe range (22,000 ng·h/mL) established in prior studies. These models support dose individualization in transplant recipients or HIV/HCV-coinfected patients .
Methodological Considerations
- Analytical Validation : Cross-validate HPLC with LC-MS/MS for deuterated isomers to account for isotopic interference .
- DDI Study Design : Use adaptive trial designs with real-time therapeutic drug monitoring (TDM) to adjust doses dynamically .
- Modeling Limitations : Address uncertainty in tissue concentration estimates by integrating imaging techniques (e.g., PET tracers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
